Cas no 86-28-2 (N-Ethylcarbazole)

N-Ethylcarbazole structure
N-Ethylcarbazole structure
상품 이름:N-Ethylcarbazole
CAS 번호:86-28-2
MF:C14H13N
메가와트:195.259723424911
MDL:MFCD00004967
CID:81730
PubChem ID:6836

N-Ethylcarbazole 화학적 및 물리적 성질

이름 및 식별자

    • 9-Ethyl-9H-carbazole
    • 9-ETHYLCARBAZOLE
    • N-ETHYLCARBAZOLE
    • TIMTEC-BB SBB000344
    • 9-ethyl-9h-carbazol
    • 9-ethyl-carbazol
    • Carbazole, 9-ethyl-
    • 9-Ethylcarbazole1000µg
    • Carbazole,9-ethyl- (6CI,7CI,8CI)
    • NSC 60585
    • N-乙基咔唑
    • 9H-Carbazole, 9-ethyl-
    • N-ethyl carbazole
    • 9-ethyl-carbazole
    • 6AK165L0RO
    • N-ethylcarbazol
    • 9-ethyl carbazole
    • NSC60585
    • PubChem9523
    • 9-Ethyl-9H-carbazole #
    • DSSTox_CID_31158
    • DSSTox_GSID_52585
    • KSC448Q9H
    • PLAZXGNBGZYJSA-UHFFFAOYSA-
    • 9-Ethyl-9H-carbazole (ACI)
    • Carbazole, 9-ethyl- (6CI, 7CI, 8CI)
    • DTXSID1052585
    • CHEMBL3560610
    • AKOS000269069
    • CS-W015719
    • NCGC00357097-01
    • F0051-0113
    • InChI=1/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
    • NSC-60585
    • AI3-14686
    • MFCD00004967
    • SCHEMBL151563
    • NS00008214
    • AS-14830
    • EC 201-660-4
    • E0071
    • Z104475008
    • N-Ethylcarbazole, Technical
    • D90470
    • HY-W015003
    • UNII-6AK165L0RO
    • BCP22983
    • Q291377
    • Tox21_303819
    • 49717-15-9
    • 9-Ethylcarbazole, 97%
    • DTXCID8031158
    • CAS-86-28-2
    • EINECS 201-660-4
    • E0247
    • EN300-19741
    • AB00990922-01
    • Q-200571
    • 86-28-2
    • CCRIS 6847
    • N-Ethylcarbazole
    • MDL: MFCD00004967
    • 인치: 1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
    • InChIKey: PLAZXGNBGZYJSA-UHFFFAOYSA-N
    • 미소: C1C=C2C3C(N(C2=CC=1)CC)=CC=CC=3
    • BRN: 148115

계산된 속성

  • 정밀분자량: 195.10500
  • 동위원소 질량: 195.105
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 203
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.6
  • 토폴로지 분자 극성 표면적: 4.9
  • 표면전하: 0

실험적 성질

  • 색과 성상: 흰색 바늘 모양의 결정체.
  • 밀도: 1.0590
  • 융해점: 68.0 to 71.0 deg-C
  • 비등점: 166°C/4mmHg(lit.)
  • 플래시 포인트: 186 ºC
  • 굴절률: 1.6394
  • 수용성: 불용했어
  • 안정성: Stable. Incompatible with strong oxidising agents.
  • PSA: 4.93000
  • LogP: 3.81440
  • 용해성: 열에탄올, 에틸에테르, 아세톤, 클로로벤젠, 펜탄에 용해될 수 있다.물에 녹지 않다.

N-Ethylcarbazole 보안 정보

N-Ethylcarbazole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

N-Ethylcarbazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0071-25g
N-Ethylcarbazole
86-28-2 97.0%(GC)
25g
¥150.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EI106-100g
N-Ethylcarbazole
86-28-2 99%
100g
¥130.0 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003607-100g
N-Ethylcarbazole
86-28-2 97%
100g
¥66 2024-05-21
Life Chemicals
F0051-0113-0.25g
N-Ethylcarbazole
86-28-2 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0051-0113-5g
N-Ethylcarbazole
86-28-2 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0051-0113-0.5g
N-Ethylcarbazole
86-28-2 95%+
0.5g
$19.0 2023-09-07
Apollo Scientific
OR41024-25g
9-Ethyl-9H-carbazole
86-28-2 99+%
25g
£15.00 2025-03-21
TRC
N302486-1g
N-Ethylcarbazole
86-28-2
1g
$ 80.00 2022-06-03
Ambeed
A256020-25g
9-Ethyl-9H-carbazole
86-28-2 99%
25g
$8.0 2025-02-25
Ambeed
A256020-500g
9-Ethyl-9H-carbazole
86-28-2 99%
500g
$72.0 2025-02-25

N-Ethylcarbazole 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  overnight, 5 °C
참조
Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation
Humne, Vivek; et al, Organic & Biomolecular Chemistry, 2014, 12(27), 4832-4836

합성회로 2

반응 조건
1.1 Reagents: Methanol ,  Sodium hydroxide Catalysts: Platinum Solvents: Methanol ;  24 h, 150 °C
참조
Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst
Goyal, Vishakha; et al, Journal of Organic Chemistry, 2023, 88(4), 2245-2259

합성회로 3

반응 조건
1.1 Catalysts: Palladium diacetate Solvents: Toluene ;  1 h, rt
1.2 Reagents: Iodobenzene diacetate ;  3 h, rt
참조
Rh(III)-Catalyzed N-Nitroso Directed C-H Arylation for Facile Construction of Diverse N-Hetero Biaryl Compounds
Wang, Pei-Long; et al, Chemistry - An Asian Journal, 2020, 15(22), 3825-3828

합성회로 4

반응 조건
1.1 Catalysts: Sodium tert-butoxide ,  Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ;  3 h, 60 °C
1.2 Reagents: Oxygen
참조
Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism
Wang, Yulei; et al, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

합성회로 5

반응 조건
1.1 Reagents: (±)-Propylene oxide ,  Iodine Catalysts: (T-4)-(2,9-Dimethyl-1,10-phenanthroline-κN1,κN10)[1,1′-(9,9-dimethyl-9H-xanthene… Solvents: Tetrahydrofuran ;  20 h, rt
참조
Cu(Xantphos)(dmp)BF4
Hernandez-Perez, Augusto Cesar; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltributylammonium chloride Solvents: Benzene ,  Water ;  rt; 3 - 4 h, reflux
참조
Synthesis of N-alkyl-carbazole-3, 6-dicarbaldehyde
Hu, Bin-bin; et al, Huaxue Shiji, 2013, 35(7), 589-592

합성회로 7

반응 조건
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
참조
Lithium cleavages of some heterocycles in tetrahydrofuran. II
Gilman, Henry; et al, Journal of the American Chemical Society, 1958, 80, 380-3

합성회로 8

반응 조건
1.1 Catalysts: Boron nitride ;  16 h, heated
참조
Construction of a Nanoporous Highly Crystalline Hexagonal Boron Nitride from an Amorphous Precursor for Catalytic Dehydrogenation
Chen, Hao; et al, Angewandte Chemie, 2019, 58(31), 10626-10630

합성회로 9

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  4 h, reflux
참조
Push-pull fluorophores with viscosity dependent and aggregation induced emissions insensitive to polarity
Telore, Rahul D.; et al, Dyes and Pigments, 2015, 122, 359-367

합성회로 10

반응 조건
1.1 Reagents: Oxygen Catalysts: Iron(2+), tris(1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, salt with 1,1,1-trifl… Solvents: Tetrahydrofuran ;  0.77 h, 40 psi, rt; 3.33 h, 40 psi, rt
1.2 Reagents: Silica
참조
Photochemical Synthesis of Carbazoles Using an [Fe(phen)3](NTf2)2/O2 Catalyst System: Catalysis toward Sustainability
Parisien-Collette, Shawn; et al, Organic Letters, 2016, 18(19), 4994-4997

합성회로 11

반응 조건
1.1 Catalysts: Alumina ,  Palladium ,  Rhodium ,  Silica ;  1 h, heated
참조
Interheteromolecular Hyperconjugation Boosts (De)hydrogenation for Reversible H2 Storage
Xue, Wenjie; et al, ChemSusChem, 2023, 16(1),

합성회로 12

반응 조건
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
참조
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

합성회로 13

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  3 h, 80 °C
참조
Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement-Aromatization
Dhara, Kalyan; et al, Angewandte Chemie, 2015, 54(52), 15831-15835

합성회로 14

반응 조건
1.1 Reagents: Sodium borohydride
참조
Reductive aminations of carbonyl compounds with borohydride and borane reducing agents
Baxter, Ellen W.; et al, Organic Reactions (Hoboken, 2002, 59,

합성회로 15

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  2 h, rt
참조
Synthesis of a novel carbazole photoinitiator 1-[6-(2-chlorobenzoyl)-9-ethyl-9H-carbazol-3-yl]ethanone oxime
Chen, Qiurong; et al, Huaxue Yanjiu Yu Yingyong, 2008, 20(5), 603-605

합성회로 16

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  5 min, rt; 2 h, rt
참조
Synthesis of 3-acetyl-6-benzoyl-N-ethylcarbazole
Feng, Yan; et al, Huaxue Yanjiu Yu Yingyong, 2007, 19(10), 1162-1165

합성회로 17

반응 조건
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
참조
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

합성회로 18

반응 조건
1.1 Catalysts: Palladium ,  Copper ,  Graphene (oxide) ;  7 h, 453 K
참조
Component controlled synthesis of bimetallic PdCu nanoparticles supported on reduced graphene oxide for dehydrogenation of dodecahydro-N-ethylcarbazole
Wang, Bin; et al, Applied Catalysis, 2019, 251, 261-272

합성회로 19

반응 조건
1.1 Reagents: Sodium borohydride
참조
New synthesis of amines and amides mediated by additions of benzotriazole to enamines and enamides and transformations of the adducts
Katritzky, Alan R.; et al, Synthesis, 1992, (12), 1295-8

합성회로 20

반응 조건
1.1 Catalysts: Potassium methoxide
참조
Preparation of N-ethylcarbazole
, Germany, , ,

합성회로 21

반응 조건
1.1 Reagents: Phenyllithium Solvents: Diethyl ether ,  Butyl ether ;  rt → 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ,  Acetone ;  16 h, rt
참조
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
Clausen, Florian; et al, Chemical Science, 2019, 10(24), 6210-6214

합성회로 22

반응 조건
1.1 Reagents: (±)-Propylene oxide ,  Iodine Catalysts: (T-4)-(2,9-Dimethyl-1,10-phenanthroline-κN1,κN10)[1,1′-(9,9-dimethyl-9H-xanthene… Solvents: Tetrahydrofuran ;  20 h, heated
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
A Visible-Light-Mediated Synthesis of Carbazoles
Hernandez-Perez, Augusto C.; et al, Angewandte Chemie, 2013, 52(48), 12696-12700

합성회로 23

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  10 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  reflux
참조
Macrophage Migration Inhibitory Factor Acts as the Potential Target of a Newly Synthesized Compound, 1-(9'-methyl-3'-carbazole)-3, 4-dihydro-beta-carboline
Ko, Pin-Hao; et al, Scientific Reports, 2019, 9(1), 1-12

합성회로 24

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Triethylamine Solvents: 1,2-Dichlorobenzene ,  Water
참조
Process for production of N-substituted carbazoles using amine catalysts
, European Patent Organization, , ,

합성회로 25

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  0.5 h, rt
1.2 12 h, rt
참조
Design and synthesis of aryl-functionalized carbazole-based porous coordination cages
Rowland, Casey A.; et al, Chemical Communications (Cambridge, 2020, 56(65), 9352-9355

합성회로 26

반응 조건
1.1 Catalysts: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  5 min, rt
1.2 4 - 5 h, rt
참조
Novel carbazole-stilbene hybrids as multifunctional anti-Alzheimer agents
Patel, Dushyant V.; et al, Bioorganic Chemistry, 2020, 101,

합성회로 27

반응 조건
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
참조
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

N-Ethylcarbazole Raw materials

N-Ethylcarbazole Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-28-2)N-Ethylcarbazole
sfd14312
순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-28-2)N-Ethylcarbazole
5869598
순결:98%
재다:Company Customization
가격 ($):문의